5-Phenyl-1,3-benzoxazol-2-amine
Overview
Description
5-Phenyl-1,3-benzoxazol-2-amine is a heterocyclic aromatic compound with the molecular formula C13H10N2O. It consists of a benzene ring fused to an oxazole ring, with an amine group at the 2-position and a phenyl group at the 5-position. This compound is part of the benzoxazole family, which is known for its diverse biological and chemical properties .
Mechanism of Action
Target of Action
Benzoxazole derivatives, which include 5-phenyl-1,3-benzoxazol-2-amine, are known to interact with various biological receptors in the human body .
Mode of Action
Benzoxazole derivatives are known to exhibit a broad range of biological activities, such as antimicrobial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and more . These effects suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Benzoxazole derivatives have been found to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Pharmacokinetics
The compound’s molecular weight is 21024 , which could influence its bioavailability.
Result of Action
Benzoxazole derivatives are known to exhibit a broad range of biological activities, suggesting that they have significant molecular and cellular effects .
Action Environment
Lifestyle changes including smoking, reduced physical activity, environmental factors, obesity, and others can potentially influence the action of benzimidazol-2-ylamino)phenyl]amine derivatives .
Biochemical Analysis
Biochemical Properties
It is known that benzoxazole derivatives exhibit a high possibility of broad substrate scope and functionalization, offering several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects
Cellular Effects
Benzoxazole derivatives have been shown to have potential anticancer properties . They can exert cell cycle arrest at the G2/M phase and show dose-dependent enhancement in apoptosis in certain cancer cells .
Molecular Mechanism
Benzoxazole derivatives have been shown to be involved in various biochemical reactions
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been synthesized via different pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,3-benzoxazol-2-amine typically involves the condensation of 2-aminophenol with aromatic aldehydes. One common method includes the use of aqueous hydrogen peroxide (H2O2) and ethanol as solvents, with titanium tetraisopropoxide (TTIP) as a catalyst. The reaction is carried out at 50°C to yield the desired benzoxazole derivative .
Another method involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium. This green and efficient method allows for the synthesis of benzoxazoles from o-amino phenols and aldehydes under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and solvents to ensure high yield and purity. The choice of catalyst and reaction conditions can vary depending on the desired scale and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amine group allows for nucleophilic substitution reactions, where the amine can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in ethanol.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
5-Phenyl-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound of the benzoxazole family, known for its diverse biological activities.
2-Phenylbenzoxazole: Similar structure but lacks the amine group at the 2-position.
5-Methyl-1,3-benzoxazol-2-amine: Similar structure but has a methyl group instead of a phenyl group at the 5-position.
Uniqueness
5-Phenyl-1,3-benzoxazol-2-amine is unique due to the presence of both a phenyl group at the 5-position and an amine group at the 2-position. This combination enhances its ability to participate in various chemical reactions and biological interactions, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-phenyl-1,3-benzoxazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-13-15-11-8-10(6-7-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPIONHEDWZNDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311826 | |
Record name | 5-Phenyl-2-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126637-54-4 | |
Record name | 5-Phenyl-2-benzoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1126637-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenyl-2-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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